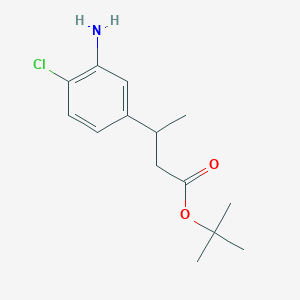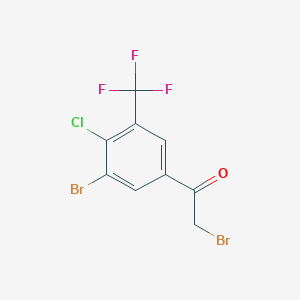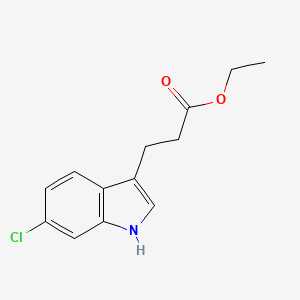
sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate: is a deuterated derivative of sodium 3-methyl-2-oxobutanoate. This compound is of interest due to its unique isotopic composition, which can be useful in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate typically involves the deuteration of sodium 3-methyl-2-oxobutanoate. This can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. The reaction conditions often include the use of deuterated water (D2O) or deuterated acids under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process must ensure high purity and yield, often requiring multiple purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry:
- Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
- Employed in isotope labeling experiments to study reaction kinetics and mechanisms.
Biology:
- Utilized in studies involving enzyme kinetics and mechanisms, particularly those involving dehydrogenases and oxidoreductases.
- Helps in understanding the metabolic fate of branched-chain amino acids.
Medicine:
- Potential use in diagnostic imaging techniques such as nuclear magnetic resonance (NMR) spectroscopy.
- Investigated for its role in metabolic disorders and their treatment.
Industry:
- Used in the production of deuterated compounds for research and development.
- Employed in the synthesis of pharmaceuticals and fine chemicals where isotopic labeling is required.
作用机制
The mechanism of action of sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The deuterium atom can influence the reaction kinetics by altering the rate of hydrogen transfer reactions. This compound targets enzymes involved in the metabolism of branched-chain amino acids, such as branched-chain alpha-keto acid dehydrogenase.
相似化合物的比较
- Sodium 3-methyl-2-oxobutanoate
- Sodium 3-methyl-2-oxobutanoate-13C
- Sodium 3-methyl-2-oxobutanoate-d3
Uniqueness:
- The presence of a deuterium atom in sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate makes it unique compared to its non-deuterated counterparts. This isotopic substitution can significantly affect the compound’s physical and chemical properties, making it valuable for specific research applications.
- Deuterated compounds often exhibit different reaction kinetics and stability, which can be advantageous in studying metabolic pathways and enzyme mechanisms.
属性
分子式 |
C5H7NaO3 |
|---|---|
分子量 |
140.10 g/mol |
IUPAC 名称 |
sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,3D; |
InChI 键 |
WIQBZDCJCRFGKA-LCPCAMBZSA-M |
手性 SMILES |
[2H]C(C)([13CH3])C(=O)C(=O)[O-].[Na+] |
规范 SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


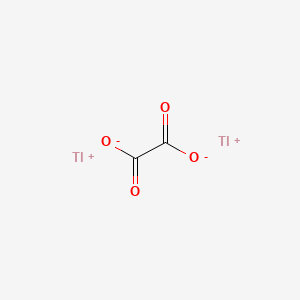
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
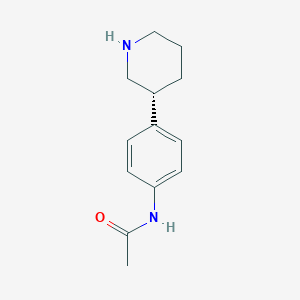
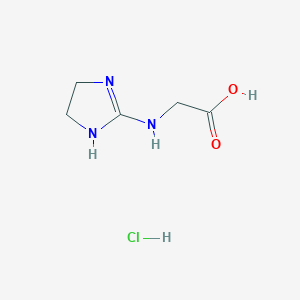
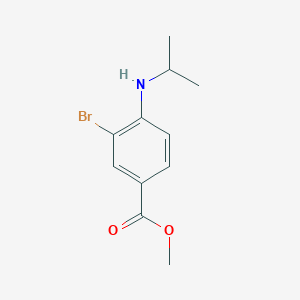
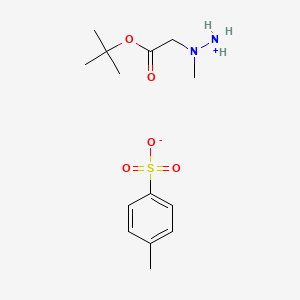
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
